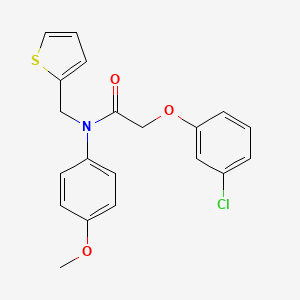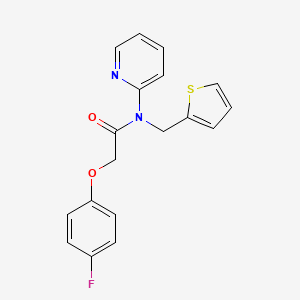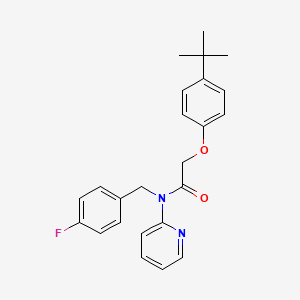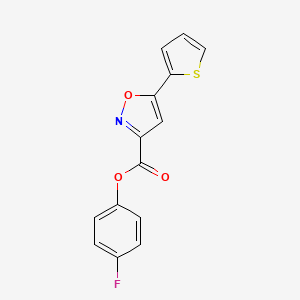![molecular formula C20H23BrN2O B14986505 5-bromo-3-[4-(diethylamino)benzyl]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B14986505.png)
5-bromo-3-[4-(diethylamino)benzyl]-1-methyl-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-BROMO-3-{[4-(DIETHYLAMINO)PHENYL]METHYL}-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE is a synthetic indole derivative. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities, including antiviral, anticancer, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-3-{[4-(DIETHYLAMINO)PHENYL]METHYL}-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Bromination: The indole core is then brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or acetic acid.
Substitution Reaction: The brominated indole undergoes a substitution reaction with 4-(diethylamino)benzyl chloride in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced indole derivatives.
Substitution: The bromine atom in the compound can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions, leading to a variety of substituted indole derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles in the presence of a base like K2CO3 in DMF.
Major Products
Oxidation: Oxo derivatives of the indole compound.
Reduction: Reduced indole derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
5-BROMO-3-{[4-(DIETHYLAMINO)PHENYL]METHYL}-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 5-BROMO-3-{[4-(DIETHYLAMINO)PHENYL]METHYL}-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound’s indole core allows it to bind to various receptors and enzymes, modulating their activity. This can lead to the inhibition of certain biological processes, such as cell proliferation in cancer cells or microbial growth in pathogens .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbinol: Known for its anticancer properties.
5-Bromoindole: A simpler brominated indole derivative with potential biological activities.
4-(Diethylamino)benzaldehyde: A precursor in the synthesis of various indole derivatives.
Uniqueness
5-BROMO-3-{[4-(DIETHYLAMINO)PHENYL]METHYL}-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the diethylamino group enhances its solubility and potential interactions with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H23BrN2O |
|---|---|
Molecular Weight |
387.3 g/mol |
IUPAC Name |
5-bromo-3-[[4-(diethylamino)phenyl]methyl]-1-methyl-3H-indol-2-one |
InChI |
InChI=1S/C20H23BrN2O/c1-4-23(5-2)16-9-6-14(7-10-16)12-18-17-13-15(21)8-11-19(17)22(3)20(18)24/h6-11,13,18H,4-5,12H2,1-3H3 |
InChI Key |
AJUSGQAGTUCVKV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)CC2C3=C(C=CC(=C3)Br)N(C2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4-Benzylpiperazin-1-yl)[5-(4-ethoxyphenyl)-1,2-oxazol-3-yl]methanone](/img/structure/B14986454.png)
![5-{[4-(benzyloxy)benzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B14986457.png)
![N-(4-methoxybenzyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14986464.png)
![N-(4-chlorophenyl)-4,6-dimethyl-2-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)pyridine-3-carboxamide](/img/structure/B14986465.png)

![Methyl 4-({4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzoate](/img/structure/B14986492.png)
![N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)-2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]acetamide](/img/structure/B14986498.png)
![N-{[1-(dimethylamino)cyclohexyl]methyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B14986508.png)
![5-[(2-methoxy-4-{[(pyridin-3-ylmethyl)amino]methyl}phenoxy)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B14986516.png)
![N-(2-methoxyphenyl)-4,6-dimethyl-2-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}pyridine-3-carboxamide](/img/structure/B14986518.png)


![3-methyl-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}butanamide](/img/structure/B14986527.png)
